molecular formula C13H9ClO3 B1660138 2-[3-(2-Furanyl)acryloyl]-4-chlorophenol CAS No. 7209-79-2

2-[3-(2-Furanyl)acryloyl]-4-chlorophenol

Cat. No.: B1660138
CAS No.: 7209-79-2
M. Wt: 248.66 g/mol
InChI Key: WUUQATKGYNLGLM-GQCTYLIASA-N
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Description

2-[3-(2-Furanyl)acryloyl]-4-chlorophenol is a synthetic organic compound featuring a phenol core substituted with a 4-chloro group and an acryloyl moiety linked to a 2-furanyl ring. Its structure combines an α,β-unsaturated ketone (acryloyl group) with aromatic (chlorophenyl) and heteroaromatic (furan) substituents.

Properties

CAS No.

7209-79-2

Molecular Formula

C13H9ClO3

Molecular Weight

248.66 g/mol

IUPAC Name

(E)-1-(5-chloro-2-hydroxyphenyl)-3-(furan-2-yl)prop-2-en-1-one

InChI

InChI=1S/C13H9ClO3/c14-9-3-5-12(15)11(8-9)13(16)6-4-10-2-1-7-17-10/h1-8,15H/b6-4+

InChI Key

WUUQATKGYNLGLM-GQCTYLIASA-N

SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)C2=C(C=CC(=C2)Cl)O

Canonical SMILES

C1=COC(=C1)C=CC(=O)C2=C(C=CC(=C2)Cl)O

Other CAS No.

7209-79-2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features

The compound’s key structural elements include:

  • Phenol core: Enhances hydrogen-bonding capacity and acidity.
  • 4-Chloro substituent : Increases lipophilicity and electron-withdrawing effects.

Comparative Analysis of Analogous Compounds

The following table summarizes structural and functional differences with similar compounds:

Table 1: Structural Comparison

Compound Name Core Structure Key Substituents Biological Activity (Source)
2-[3-(2-Furanyl)acryloyl]-4-chlorophenol Phenol acryloyl 4-Cl, 2-furanyl Not explicitly reported
FAPGG (N-[3-(2-Furanyl)acryloyl]-L-phenylalanyl glycyl glycine) Peptide-linked acryloyl Tripeptide chain ACE enzyme substrate (used in inhibition assays)
Curcumin analog 3d Cyclopentanone acryloyl 4-hydroxy-3-methoxybenzylidene Potent ACE inhibitor, high antioxidant activity
2-(4-(3-(4-chlorophenyl)acryloyl)phenyl)isoindoline-1,3-dione Isoindoline-dione acryloyl 4-Cl, isoindoline-dione Tested for cholinesterase inhibition
Antimicrobial chalcone (4-chloro derivative) Chalcone-acetamide 4-Cl, diphenylacetamide Strong antimicrobial activity
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate Acrylate ester 4-Cl, 2,4-difluorophenoxy, ethyl ester Unspecified bioactivity (structural analog)

Key Findings from Analog Studies

Substituent Effects on Bioactivity :

  • Chlorophenyl groups : Enhance lipophilicity and antimicrobial activity, as seen in chalcone derivatives .
  • Methoxy/hydroxy groups : Improve antioxidant and ACE inhibition (e.g., curcumin analog 3d).
  • Furan rings : May enhance π-π interactions in enzyme binding, though direct evidence is lacking.

Peptide-linked acryloyl compounds (e.g., FAPGG) serve as enzyme substrates but lack broad bioactivity .

Synthetic Routes :

  • Claisen-Schmidt condensation is widely used for acryloyl derivatives (e.g., and ).
  • Etherification and esterification (e.g., ) alter solubility and bioavailability .

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